molecular formula C10H15FN2O2 B2920887 4-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]oxolan-3-amine CAS No. 2197759-14-9

4-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]oxolan-3-amine

Cat. No.: B2920887
CAS No.: 2197759-14-9
M. Wt: 214.24
InChI Key: UBKKWDMIHKDOFD-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic way of naming chemical substances based on their structure . The molecular formula represents the number and type of atoms in a molecule, while the structural formula shows the arrangement of atoms .


Synthesis Analysis

Synthesis analysis involves studying the methods used to synthesize the compound. This can include various chemical reactions, catalysts used, reaction conditions (like temperature and pressure), and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves studying the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This can include reactions with different reagents, under different conditions. The products of these reactions can also be analyzed .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give important information about how the compound behaves under different conditions .

Scientific Research Applications

Synthetic Utility in Chiral Amine Resolution

One significant application of related fluorinated compounds involves their use in the resolution of chiral amines. For example, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane has been identified as an enantiopure chiral resolution reagent. It reacts with various α-chiral primary and secondary amines through regioselective ring-opening, facilitating the analysis of scalemic mixtures of amines by diastereomeric product differentiation using NMR and HPLC techniques. This demonstrates the potential of fluorinated compounds, including 4-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]oxolan-3-amine, in analytical and preparative chemistry for enantiomer separation and analysis (Rodríguez-Escrich et al., 2005).

Fluorinated Compounds in Heterocyclic Chemistry

The reaction of 5-methylene-1,3-dioxolan-2-ones with amines, including the potential interaction with fluorinated amines, leads to 4-hydroxy-2-oxazolidinones. This process underscores the role of fluorinated compounds in the synthesis of novel heterocyclic systems, suggesting that our compound of interest could play a role in the creation of new oxazolidinones with unique properties (Chernysheva et al., 1999).

Applications in Corrosion Inhibition

Triazole Schiff bases with fluorine substituents, similar in structural complexity to this compound, have been explored as corrosion inhibitors for mild steel in acid media. Their structural elements, including fluorine atoms, contribute significantly to their inhibition efficiency, showcasing the compound's potential applicability in material science and engineering for corrosion protection (Chaitra et al., 2015).

Mechanism of Action

The mechanism of action is particularly important for biologically active compounds. It involves studying how the compound interacts with biological systems, for example, how a drug interacts with its target in the body .

Safety and Hazards

Safety and hazard analysis involves studying the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions that need to be taken while handling the compound .

Properties

IUPAC Name

4-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]oxolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2O2/c1-7-3-8(12-15-7)4-13(2)10-6-14-5-9(10)11/h3,9-10H,4-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKKWDMIHKDOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN(C)C2COCC2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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